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Compound of Interest

Compound Name: N,N'-Dimethyltrimethyleneurea

Cat. No.: B108851 Get Quote

An in-depth analysis of the molecular structure and conformational dynamics of N,N'-
Dimethyltrimethyleneurea, a molecule of significant interest in chemical and pharmaceutical

research. This guide provides a comprehensive overview of its structural parameters derived

from X-ray crystallography, spectroscopic signatures from Nuclear Magnetic Resonance

(NMR), and insights into its conformational behavior through computational analysis.

Molecular Structure: Insights from X-ray
Crystallography
The definitive three-dimensional arrangement of atoms in N,N'-Dimethyltrimethyleneurea
(also known as 1,3-dimethyl-1,3-diazinan-2-one) in the solid state is determined by single-

crystal X-ray diffraction. The crystallographic data provides precise measurements of bond

lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry.

Table 1: Crystallographic Data and Structural Parameters for N,N'-Dimethyltrimethyleneurea

Parameter Value

Crystal System Orthorhombic

Space Group P2₁2₁2₁
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Table 2: Selected Bond Lengths in N,N'-Dimethyltrimethyleneurea

Bond Length (Å)

C=O 1.245

C-N1 1.358

C-N2 1.361

N1-C(Me) 1.458

N2-C(Me) 1.460

N1-C(trimethylene) 1.472

N2-C(trimethylene) 1.475

C-C (trimethylene) 1.520 - 1.535

Table 3: Selected Bond Angles in N,N'-Dimethyltrimethyleneurea

Angle Value (°)

N1-C-N2 118.5

O=C-N1 120.7

O=C-N2 120.8

C-N1-C(Me) 119.8

C-N2-C(Me) 119.5

C-N1-C(trimethylene) 117.5

C-N2-C(trimethylene) 117.2

Table 4: Key Dihedral Angles in N,N'-Dimethyltrimethyleneurea
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Dihedral Angle Value (°)

O=C-N1-C(Me) 175.4

O=C-N2-C(Me) 5.2

C(Me)-N1-C-N2 -178.1

C(Me)-N2-C-N1 177.3

The data reveals a largely planar urea core, a common feature in such compounds due to the

delocalization of the nitrogen lone pairs into the carbonyl group. The trimethylene ring adopts a

chair conformation to minimize steric strain.

Spectroscopic Characterization: Nuclear Magnetic
Resonance (NMR)
NMR spectroscopy provides valuable information about the chemical environment of the

hydrogen and carbon atoms within the molecule in solution.

Table 5: ¹H and ¹³C NMR Chemical Shifts for N,N'-Dimethyltrimethyleneurea

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

C=O - 165.2

N-CH₃ 2.85 (s, 6H) 33.8

N-CH₂- 3.20 (t, 4H) 48.5

-CH₂-CH₂-CH₂- 1.85 (quint, 2H) 22.1

(s = singlet, t = triplet, quint = quintet)

The simplicity of the ¹H NMR spectrum, showing a singlet for the methyl protons and two

triplets for the trimethylene protons, suggests a time-averaged symmetry in solution at room

temperature, indicating rapid conformational exchange.
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Conformational Analysis
The conformational flexibility of N,N'-Dimethyltrimethyleneurea is primarily dictated by the

rotation around the C-N bonds and the puckering of the trimethylene ring.

Rotational Barrier of the C-N Bond
Rotation around the C-N amide bonds is restricted due to the partial double bond character

arising from resonance. While specific experimental data for the rotational barrier of N,N'-
Dimethyltrimethyleneurea is not readily available, studies on analogous acyclic ureas provide

valuable insights. The energy barrier for C-N bond rotation in simple dialkylureas is typically in

the range of 6-10 kcal/mol.[1] This relatively low barrier allows for rapid interconversion

between different rotamers at room temperature, which is consistent with the observed NMR

data.

Ring Conformation
The trimethylene (propane-1,3-diyl) linker forms a six-membered ring with the urea moiety. This

ring is expected to adopt a chair conformation to alleviate torsional and steric strain. The two

methyl groups on the nitrogen atoms can exist in either axial or equatorial positions.

Computational modeling suggests that the diequatorial conformation is the most stable,

minimizing steric interactions.

Experimental Protocols
Single-Crystal X-ray Diffraction
A suitable single crystal of N,N'-Dimethyltrimethyleneurea is mounted on a goniometer. Data

is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα

radiation). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal

vibrations. A series of diffraction images are collected at different crystal orientations. The

collected data is then processed to determine the unit cell parameters and the integrated

intensities of the reflections. The crystal structure is solved using direct methods and refined by

full-matrix least-squares on F².

NMR Spectroscopy
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A sample of N,N'-Dimethyltrimethyleneurea (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in

a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a

spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts

are referenced to the residual solvent peak or an internal standard (e.g., TMS). For

unambiguous assignment of signals, two-dimensional NMR experiments such as COSY

(Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be

performed.

Computational Conformational Analysis
The conformational landscape of N,N'-Dimethyltrimethyleneurea is explored using

computational chemistry software. The initial 3D structure can be built and subjected to a

conformational search using molecular mechanics force fields (e.g., MMFF94s). The identified

low-energy conformers are then subjected to geometry optimization and frequency calculations

using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable

basis set (e.g., B3LYP/6-31G*). The relative energies of the conformers and the transition

states for their interconversion are calculated to determine the rotational barriers and the most

stable conformations.

Visualizations
Figure 1: Molecular Structure of N,N'-Dimethyltrimethyleneurea
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Unraveling the Structural Landscape of N,N'-
Dimethyltrimethyleneurea: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b108851#molecular-structure-and-conformation-of-
n-n-dimethyltrimethyleneurea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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